PBI Class Antimalarial Potency vs. Chloroquine in Drug-Resistant P. falciparum
While specific IC50 data for the unsubstituted Pyrido[1,2-a]benzimidazol-4-ol against P. falciparum is not available in the public domain, the class-defined activity of closely related pyrido[1,2-a]benzimidazoles shows a quantifiable advantage over chloroquine in resistant strains. A lead compound, TDR86919 (4c), exhibited an IC50 of 0.047 μM against the drug-resistant K1 strain, compared to 0.17 μM for chloroquine, representing a 3.6-fold improvement in potency [1]. This class-level performance establishes the scaffold's value for antimalarial development and provides a key comparator for new analogs synthesized from this core.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) against drug-resistant P. falciparum K1 strain |
|---|---|
| Target Compound Data | Not available for the specific compound; Class representative TDR86919 (4c) IC50 = 0.047 μM |
| Comparator Or Baseline | Chloroquine IC50 = 0.17 μM |
| Quantified Difference | 3.6-fold greater potency (class representative vs. chloroquine) |
| Conditions | In vitro assay against P. falciparum K1 strain |
Why This Matters
This data defines the potency benchmark for the PBI class, setting a clear target for lead optimization programs that use the 4-ol as a starting point for SAR studies.
- [1] Ndakala, A. J., Gessner, R. K., Gitari, P. W., October, N., White, K. L., Hudson, A., ... & Chibale, K. (2011). Antimalarial pyrido[1,2-a]benzimidazoles. Journal of Medicinal Chemistry, 54(13), 4581-4589. View Source
